molecular formula C15H10BrN B13140387 3-Bromo-1-phenylisoquinoline

3-Bromo-1-phenylisoquinoline

Cat. No.: B13140387
M. Wt: 284.15 g/mol
InChI Key: RWZXWUSZMQEKRB-UHFFFAOYSA-N
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Description

3-Bromo-1-phenylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-phenylisoquinoline can be achieved through several methods. One common approach involves the bromination of 1-phenylisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, yielding the desired product with high selectivity.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Methods such as continuous flow synthesis and microwave-assisted synthesis are explored to optimize reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-phenylisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides.

    Reduction Reactions: Reduction of the isoquinoline ring can yield tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

    Substitution: Formation of 3-substituted isoquinoline derivatives.

    Oxidation: Formation of isoquinoline N-oxides.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

Scientific Research Applications

3-Bromo-1-phenylisoquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-Bromo-1-phenylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Phenylisoquinoline: Lacks the bromine atom, resulting in different reactivity and applications.

    3-Bromoisoquinoline:

    1-Methyl-3-phenylisoquinoline: Contains a methyl group instead of a bromine atom, affecting its chemical behavior and applications.

Uniqueness: 3-Bromo-1-phenylisoquinoline is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-bromo-1-phenylisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN/c16-14-10-12-8-4-5-9-13(12)15(17-14)11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZXWUSZMQEKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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